

NMR and Mass Spectrometry Analysis of 3a-Epiburchellin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural analysis of **3a-Epiburchellin**, a neolignan natural product. The methodologies cover Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental for the unequivocal structure elucidation and characterization required in natural product chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure of a molecule in solution.[1][2] For a molecule with multiple contiguous stereocenters like **3a-Epiburchellin**, a suite of 1D and 2D NMR experiments is essential for assigning the constitution and relative stereochemistry.

Experimental Protocol: NMR Analysis

A. Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified 3a-Epiburchellin.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[3]



- Transfer the solution into a standard 5 mm NMR tube.
- The final concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-20 mM.

B. Data Acquisition:

 Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]

1D Spectra:

- ¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio
 >100:1 for key signals. This spectrum provides information on the number, chemical environment, and coupling of protons.
- ¹³C NMR: Acquire using a proton-decoupled pulse sequence. This provides the number and chemical environment of all carbon atoms.
- DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

• 2D Spectra:

- COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons (C-H).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (C-H). This is crucial for connecting different spin systems and assembling the molecular skeleton.[4]
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Data Presentation: Representative NMR Data



The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for **3a- Epiburchellin**, based on data reported for its stereoisomers, including burchellin.[5]
Assignments are confirmed through a combination of COSY, HSQC, and HMBC experiments.

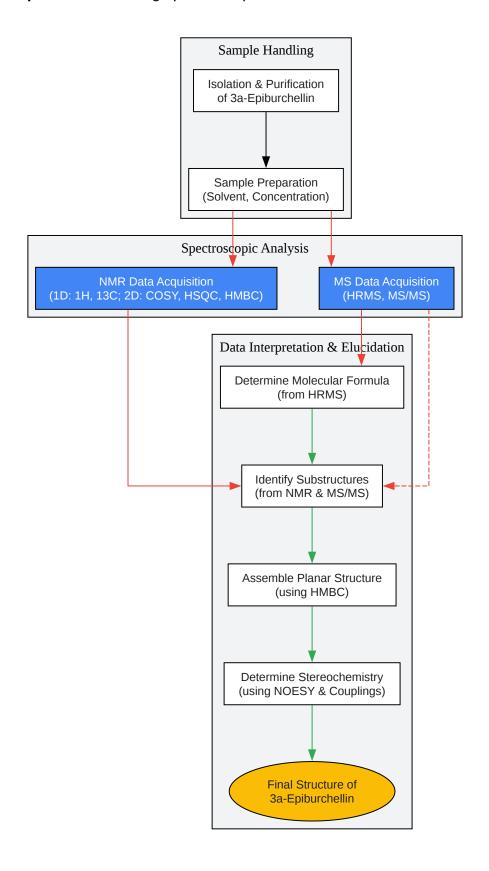
Position	¹³ C (ppm)	¹H (ppm, mult., J in Hz)	Key HMBC Correlations
1	~130.8	-	H-2, H-6, H-8
2	~110.5	6.85 (d, 2.0)	H-6, H-8
3	~148.1	-	H-2, H-4'
4	~146.7	-	H-5, OMe
5	~112.9	6.90 (d, 8.0)	H-6, OMe
6	~118.8	6.75 (dd, 8.0, 2.0)	H-2, H-5, H-8
7	~86.2	5.15 (d, 8.5)	H-8, H-6, H-2'
8	~52.1	3.40 (m)	H-7, H-9, H-1', H-2', H-6'
9	~72.0	3.80 (m), 4.10 (m)	H-8, H-7
1'	~135.5	-	H-8, H-2', H-6'
2', 6'	~130.0	7.20 (d, 8.5)	H-8, H-3'
3', 5'	~115.2	6.80 (d, 8.5)	H-2', OMe
4'	~159.0	-	H-2', H-3', OMe
4-OMe	~56.0	3.88 (s)	C-4
4'-OMe	~55.5	3.78 (s)	C-4'

Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is representative and may vary slightly based on solvent and experimental conditions.

Visualization: Structural Elucidation Workflow



The following diagram illustrates the logical workflow for determining the structure of a natural product like **3a-Epiburchellin** using spectroscopic methods.





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Caption: Workflow for natural product structure elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For natural product analysis, high-resolution mass spectrometry (HRMS) provides the accurate mass necessary for molecular formula determination, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.[1][7]

Experimental Protocol: LC-MS Analysis

A. Sample Preparation:

- Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 μg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[8]
- Filter the final solution through a 0.22 μm syringe filter to remove any particulates before placing it in an autosampler vial.[8]

B. Data Acquisition (LC-MS/MS):

- Chromatography: Use a Liquid Chromatography (LC) system, such as HPLC or UHPLC, to introduce the sample into the mass spectrometer. This allows for separation from any minor impurities. A typical column would be a C18 reversed-phase column.
- Ionization: Employ a soft ionization technique, most commonly Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]+.[9]
- Mass Analysis:
 - Full Scan (MS1): Acquire data using a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the parent ion. A mass accuracy of <5 ppm is required for confident molecular formula assignment.[10]



Tandem MS (MS/MS): Perform fragmentation analysis on the isolated parent ion ([M+H]+).
 The resulting fragment ions provide valuable information about the molecule's substructures and connectivity. Lignans often exhibit characteristic fragmentation patterns, such as cleavage of ether linkages or losses of small molecules like water or formaldehyde.[11][12]

Data Presentation: Expected Mass Spectrometry Data

For **3a-Epiburchellin** (Molecular Formula: C21H24O5), the following MS data is expected.

lon	Calculated m/z	Observed m/z (example)	Description
[M+H] ⁺	357.1697	357.1701	Protonated molecular ion. Used for molecular formula confirmation.
[M+Na]+	379.1516	379.1520	Sodium adduct, commonly observed with ESI.
Fragment 1	Variable	~339	Loss of H ₂ O (18 Da) from the parent ion.
Fragment 2	Variable	~177	Cleavage related to the substituted dihydrobenzofuran moiety.
Fragment 3	Variable	~151	Cleavage yielding the 4-methoxyphenol moiety after rearrangement.

Note: Fragmentation patterns for lignans can be complex. The observed fragments are diagnostic for the core structure and substituent groups.[11][12][13]



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